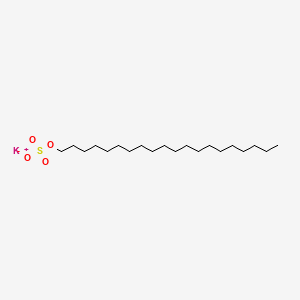
Potassium icosyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium icosyl sulfate is a chemical compound with the molecular formula C20H41KO4S. It is a potassium salt of icosyl sulfate, characterized by its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium icosyl sulfate can be synthesized through the reaction of icosanol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous conditions are preferred to avoid hydrolysis.
Catalysts: Sometimes used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of potassium icosyl sulfate involves large-scale reactors where icosanol is reacted with sulfur trioxide gas. The resulting icosyl sulfate is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Potassium icosyl sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation: Produces sulfonic acids.
Substitution: Can yield various substituted icosyl derivatives.
Scientific Research Applications
Potassium icosyl sulfate is used in several scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: Used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of potassium icosyl sulfate involves its surfactant properties, which allow it to reduce surface tension and interact with lipid membranes. This interaction can disrupt cell membranes, making it useful in applications such as drug delivery and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and fluidity.
Comparison with Similar Compounds
Similar Compounds
Potassium dodecyl sulfate: Another surfactant with a shorter carbon chain.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Potassium cetyl sulfate: Similar in structure but with a different carbon chain length.
Uniqueness
Potassium icosyl sulfate is unique due to its longer carbon chain, which provides different surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action and stability.
Conclusion
Potassium icosyl sulfate is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings, particularly for its surfactant capabilities. Understanding its preparation, reactions, and applications can help in leveraging its full potential in scientific and industrial applications.
Properties
CAS No. |
71317-60-7 |
|---|---|
Molecular Formula |
C20H41KO4S |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
potassium;icosyl sulfate |
InChI |
InChI=1S/C20H42O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
OZONAYCRJSIEKL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















